molecular formula C9H18S B14516717 4-Ethyl-2-propylthiolane CAS No. 62641-23-0

4-Ethyl-2-propylthiolane

Cat. No.: B14516717
CAS No.: 62641-23-0
M. Wt: 158.31 g/mol
InChI Key: FQPMZBPVRBGRBE-UHFFFAOYSA-N
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Description

4-Ethyl-2-propylthiolane is an organic compound belonging to the class of thiolanes, which are sulfur-containing heterocyclic compounds. Thiolanes are characterized by a five-membered ring structure with one sulfur atom. The presence of ethyl and propyl groups attached to the thiolane ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-propylthiolane typically involves the alkylation of thiolane derivatives. One common method is the reaction of thiolane with ethyl and propyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through distillation or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-propylthiolane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Alkyl halides, aryl halides, NaH, KOtBu

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiolane derivatives with reduced sulfur oxidation state

    Substitution: Thiolane derivatives with different alkyl or aryl groups

Scientific Research Applications

4-Ethyl-2-propylthiolane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds. It is also used in studying reaction mechanisms involving sulfur heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with sulfur-containing pharmacophores.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-propylthiolane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    4-Methyl-2-propylthiolane: Similar structure with a methyl group instead of an ethyl group.

    4-Ethyl-2-butylthiolane: Similar structure with a butyl group instead of a propyl group.

    2-Ethyl-4-propylthiolane: Isomer with different positions of ethyl and propyl groups.

Uniqueness: 4-Ethyl-2-propylthiolane is unique due to the specific arrangement of ethyl and propyl groups on the thiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62641-23-0

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

4-ethyl-2-propylthiolane

InChI

InChI=1S/C9H18S/c1-3-5-9-6-8(4-2)7-10-9/h8-9H,3-7H2,1-2H3

InChI Key

FQPMZBPVRBGRBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(CS1)CC

Origin of Product

United States

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